
3-Methylcamphor
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylcamphor: is an organic compound with the molecular formula C11H18O . It is a derivative of camphor, characterized by the presence of a methyl group at the third carbon position. The compound is also known by its IUPAC name, 1,3,7,7-tetramethylbicyclo[2.2.1]heptan-2-one . It is a bicyclic ketone with a distinct camphor-like odor and is used in various chemical and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Methylcamphor can be synthesized through the methylation of camphor. The process involves the treatment of camphor with lithium diisopropylamide (LDA) followed by methyl iodide. This reaction typically occurs in tetrahydrofuran (THF) at low temperatures (around 0°C). The product is a mixture of 3-exo-methylcamphor and 3-endo-methylcamphor, which can be separated and purified through further chemical treatments .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The separation of isomers is achieved through distillation or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methylcamphor undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for nucleophilic substitution.
Major Products:
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Forms various substituted camphor derivatives.
Wissenschaftliche Forschungsanwendungen
3-Methylcamphor has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in topical formulations for pain relief.
Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of other chemicals
Wirkmechanismus
The mechanism of action of 3-Methylcamphor involves its interaction with various molecular targets. It is known to activate and desensitize the transient receptor potential vanilloid subtype 1 (TRPV1) channel, which is involved in nociception and thermosensation. This activation leads to an increase in intracellular calcium levels, contributing to its analgesic and anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Camphor: A naturally occurring compound with similar structure but without the methyl group at the third position.
Borneol: Another bicyclic monoterpene with a hydroxyl group instead of a ketone.
Isoborneol: An isomer of borneol with a different arrangement of atoms.
Uniqueness: 3-Methylcamphor is unique due to its specific methylation at the third carbon, which imparts distinct chemical and physical properties. This modification affects its reactivity and interaction with biological targets, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C11H18O |
|---|---|
Molekulargewicht |
166.26 g/mol |
IUPAC-Name |
1,3,7,7-tetramethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C11H18O/c1-7-8-5-6-11(4,9(7)12)10(8,2)3/h7-8H,5-6H2,1-4H3 |
InChI-Schlüssel |
IJUHVSZPOHPVLE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2CCC(C1=O)(C2(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


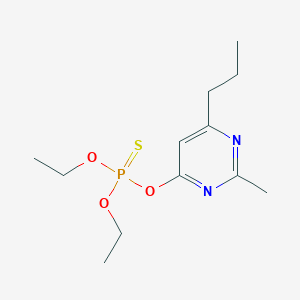
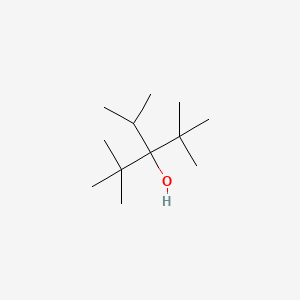
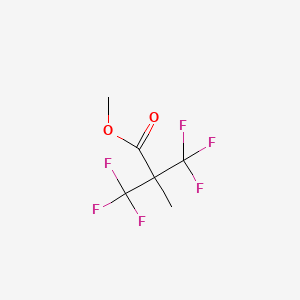
![6-methoxy-1-phenyltetracyclo[6.6.0.02,7.09,14]tetradeca-2(7),3,5,9,11,13-hexaene](/img/structure/B14723991.png)
![3-[4-(4-Methylphenyl)piperazin-1-yl]propan-1-ol](/img/structure/B14723992.png)
![2-[(Piperidin-1-yl)methylidene]cyclohexan-1-one](/img/structure/B14723997.png)
![4-[(6-Chloro-2-methoxyacridin-9-yl)amino]-5-methyl-2-propan-2-ylphenol](/img/structure/B14724001.png)
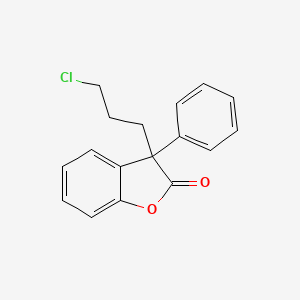
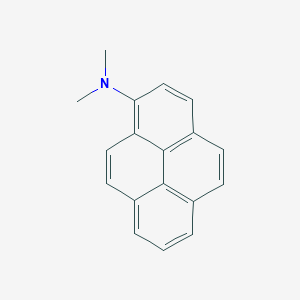



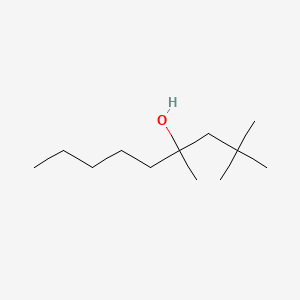
![Diethyl[(4-bromophenyl)amino]propanedioate](/img/structure/B14724052.png)
